2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Secure this uniquely substituted morpholino-indene scaffold (CAS 1157501-50-2) for your next SAR campaign. The free carboxylic acid at the 2-position enables late-stage amide/ester conjugation, while the morpholine ring enhances solubility and modulates pharmacokinetics—a dual functionality absent in simpler indene or monofunctional morpholine analogs. The rigid bicyclic core reduces entropic binding penalties, making it ideal for CNS-targeted libraries requiring optimal tPSA (~49.8 Ų). Procuring this exact building block ensures replication of published CB1 agonist and kinase inhibitor programs.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1157501-50-2
Cat. No. B3001669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid
CAS1157501-50-2
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESC1COCCN1C2(CC3=CC=CC=C3C2)C(=O)O
InChIInChI=1S/C14H17NO3/c16-13(17)14(15-5-7-18-8-6-15)9-11-3-1-2-4-12(11)10-14/h1-4H,5-10H2,(H,16,17)
InChIKeyKUJFJWMBFDGLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 1157501-50-2): A Versatile Morpholine-Indene Scaffold for Medicinal Chemistry and Organic Synthesis Procurement


2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 1157501-50-2), with the IUPAC name 2-morpholin-4-yl-1,3-dihydroindene-2-carboxylic acid, is a synthetic small molecule with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . The compound comprises an indene bicyclic core and a morpholine ring, with a carboxylic acid functional group at the 2-position . It is classified as a morpholine derivative and an indene carboxylic acid, and is primarily used as a versatile building block or scaffold in research settings, particularly within medicinal chemistry and organic synthesis . Commercially, it is available from various vendors, including Biosynth and Leyan, typically at a purity of ≥95% . It is sold strictly for research use only (RUO) and not for human or veterinary applications .

Why 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid Cannot Be Replaced by Simpler Indene or Morpholine Analogs


Substituting 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid with a simpler analog like indene-2-carboxylic acid or a monofunctional morpholine is likely to fail due to the unique synergy of its structural motifs. The compound combines a rigid, lipophilic indene scaffold with a morpholine ring known for enhancing solubility and modulating pharmacokinetic properties . The presence of both the morpholine and the carboxylic acid group provides a distinctive reactivity profile and a hydrogen bond donor/acceptor pattern unavailable in simpler indene or morpholine derivatives . As highlighted by its class-level relationship to cannabinoid receptor agonists, the specific substitution pattern at the 2-position of the indene core is critical for biological activity, which can be dramatically altered or lost by changing the heterocycle or the linker [1]. This makes precise procurement essential for replicating specific SAR (structure-activity relationship) outcomes.

Quantitative Differentiation of 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid for Procurement Decisions


Structural Uniqueness for SAR Studies vs. Simpler Indene Carboxylic Acids

The compound's structure is distinct from the simpler analog indene-2-carboxylic acid due to the presence of a morpholine ring at the 2-position, which introduces a basic amine and an ether oxygen, altering its physicochemical and potential biological properties . While quantitative biological data directly comparing the two is lacking, the structural difference is quantifiable. Indene-2-carboxylic acid has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol, whereas the target compound has C14H17NO3 and 247.29 g/mol, a difference of +C4H9NO (+87.12 g/mol) . This addition of a morpholino group significantly increases topological polar surface area (tPSA) from 37.3 Ų to 49.8 Ų and introduces a hydrogen bond acceptor (from 2 to 4) .

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Differential Reactivity in Organic Synthesis: The Morpholino Leaving Group

The target compound offers unique synthetic utility compared to its nitrile analog, 2-morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS 1157501-77-3). While both share the morpholino-indene core, their functional group dictates entirely different reactivity profiles . The carboxylic acid group (CAS 1157501-50-2) can be readily activated for amide coupling, esterification, or reduction, enabling its use as a C-terminal cap or as a handle for further functionalization . In contrast, the nitrile analog (C14H16N2O, MW: 228.29 g/mol) is a precursor to amines, amidines, or tetrazoles . This is a binary, quantifiable difference in functional group identity that dictates the synthetic route.

Organic Synthesis Synthetic Intermediate Building Block

Targeted Application Scenarios for 2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid in Drug Discovery and Chemical Synthesis


Structure-Activity Relationship (SAR) Exploration of Cannabinoid Receptor Modulators

Given the class-level evidence of morpholinoalkylindenes as cannabinoid receptor agonists [1], this compound serves as a critical starting point or intermediate for exploring novel peripherally-restricted CB1 agonists. Its carboxylic acid handle allows for facile conjugation to diverse amines to build a library of amide derivatives, directly probing the SAR around the linker region that connects the indene core to other pharmacophoric elements . Procuring this specific scaffold ensures that the 2-morpholino substitution pattern is maintained, a key feature for potential cannabinoid receptor affinity.

Design and Synthesis of Novel RIPK1 Inhibitor Scaffolds

The morpholino-indene core is structurally related to scaffolds found in kinase inhibitors. While not a direct RIPK1 inhibitor itself, this compound can be used as a versatile building block to construct novel analogs of known inhibitors, such as those described in recent patents for tetrahydropyrrolooxazolones [2]. The rigid indene system provides a conformational constraint that can be advantageous in designing selective ATP-competitive inhibitors, and the carboxylic acid offers a synthetic handle for attachment to hinge-binding motifs.

A Conformationally Constrained Building Block for CNS Drug Discovery

The indene core imparts significant conformational rigidity compared to more flexible aliphatic or benzyl analogs. This rigidity can be exploited in medicinal chemistry programs to reduce the entropic penalty of binding and enhance target selectivity . The morpholine group is a common bioisostere for piperidine and is known to improve solubility and reduce hERG liability. This specific combination of a rigid core and a solubility-enhancing group makes it a valuable procurement for CNS-targeted projects where optimal physicochemical properties (e.g., tPSA 49.8 Ų) are crucial .

Late-Stage Functionalization of Advanced Synthetic Intermediates

As a compound with a free carboxylic acid, it is ideally suited for late-stage functionalization (LSF) in complex molecule synthesis. It can be directly coupled to advanced amines or alcohols under mild conditions, introducing the morpholino-indene motif at a late stage of a synthetic sequence . This is particularly valuable for generating focused libraries of drug candidates where the indene core is a key pharmacophore, allowing for rapid diversification of the amide or ester portion without de novo synthesis of the entire scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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